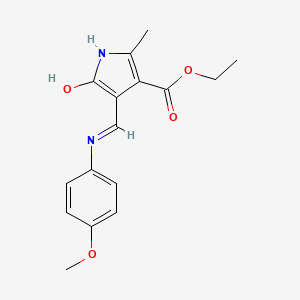
Ethyl 4-((4-methoxyanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((4-methoxyanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring structure containing one nitrogen atom. The compound is a highly substituted pyrrole derivative, which suggests it may have interesting chemical and physical properties, as well as potential applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate leads to the formation of pyranone compounds, which are structurally related to pyrroles . Another efficient synthesis method involves the reaction of ethyl 2-chloroacetoacetate with cyanoacetamide in the presence of triethylamine, yielding ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate . Additionally, a one-pot synthesis approach has been developed for a highly substituted pyrrolidinone derivative, which is confirmed by spectroscopic methods and single crystal X-ray analysis . These methods highlight the versatility and adaptability of synthetic strategies for creating pyrrole derivatives.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques and crystallography. For example, the structure of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was confirmed by FTIR, NMR spectroscopy, and single crystal X-ray analysis . The geometrical structure and electronic properties such as the HOMO-LUMO gap can be calculated using density functional theory (DFT), providing insights into the reactivity and stability of the compound .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. The reaction of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone with activated methylene compounds under acidic or basic conditions leads to the formation of 2H-pyran-2-ones . Additionally, relay catalytic cascade reactions have been used to synthesize methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides . These reactions demonstrate the reactivity of pyrrole derivatives and their potential as intermediates in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester reveals that the molecules are strongly linked in dimers by hydrogen bonds, and the pyrrolic ring is almost planar . Computational studies, including DFT and semi-empirical methods, can predict the internal cohesion of the crystal and the orientation of substituents, which are important for understanding the compound's behavior in different environments .
Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Toja et al. (1986) focused on the synthesis of pyrrolopyridine analogs, starting from similar pyrrole derivatives. One compound demonstrated antibacterial activity in vitro, suggesting potential applications in developing new antibacterial agents (Toja et al., 1986).
Novel Synthetic Methods
Kamalova et al. (2018) reported a three-component reaction involving ethyl 1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates and tetronic acid, leading to the synthesis of complex pyrrole derivatives. This method illustrates the compound's utility in creating diversified chemical structures, which could be beneficial in material science or drug discovery (Kamalova et al., 2018).
Structural Analysis and Crystallography
Dmitriev et al. (2015) explored the three-component spiro heterocyclization of 1H-pyrrole-2,3-diones, which led to the synthesis of spiro[pyrano[3,2-c]chromene-4,3′-pyrrole] derivatives. The study included X-ray analysis to determine the crystal and molecular structure of these compounds, showing their potential in structural chemistry and materials science (Dmitriev et al., 2015).
Heterocyclic Chemistry and Drug Design
Research by Uršič et al. (2010) on the synthesis of triazafulvalene systems using pyrrole-3-carboxylates highlights the compound's role in designing novel heterocyclic structures with potential applications in pharmaceutical research (Uršič et al., 2010).
Advanced Organic Synthesis Techniques
Ahankar et al. (2021) developed an efficient method for synthesizing a highly substituted pyrrolidinone derivative through a one-pot reaction. This research underscores the compound's utility in advanced organic synthesis, offering pathways to new chemicals and potential drugs (Ahankar et al., 2021).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various changes in the biological system . The interaction often involves electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse biological activities.
Result of Action
It is known that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
ethyl 5-hydroxy-4-[(4-methoxyphenyl)iminomethyl]-2-methyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-22-16(20)14-10(2)18-15(19)13(14)9-17-11-5-7-12(21-3)8-6-11/h5-9,18-19H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALBHQRFZMOCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C=NC2=CC=C(C=C2)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2520536.png)
![(E)-2-cyano-N,N-diethyl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2520537.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2520538.png)
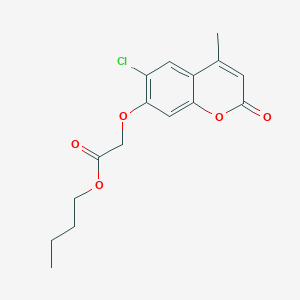
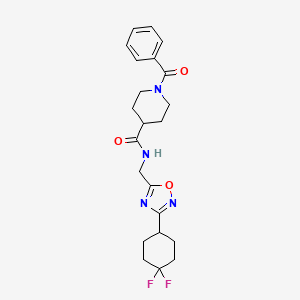
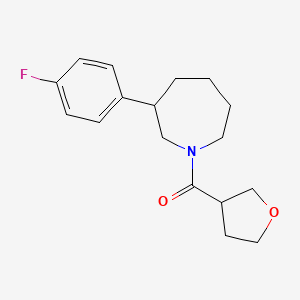
![N-(1-cyanocycloheptyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]amino}acetamide](/img/structure/B2520544.png)
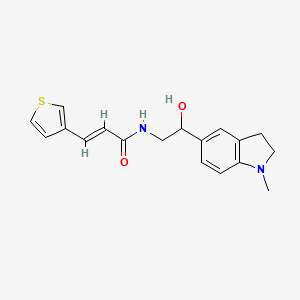
![7-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2520547.png)
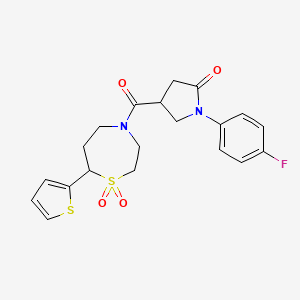
![N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2520549.png)


![4-Bromo-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B2520558.png)